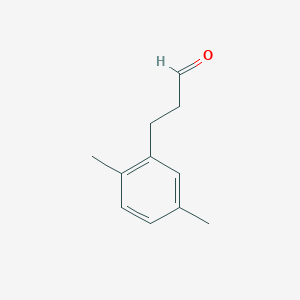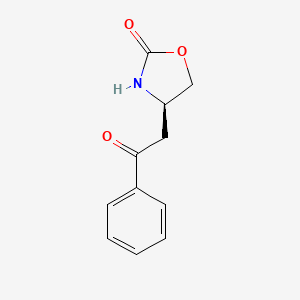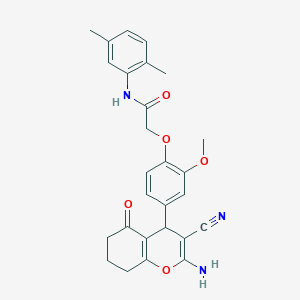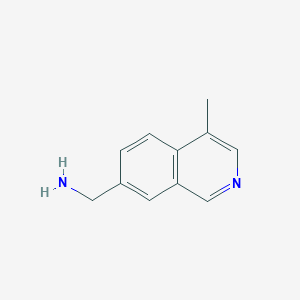
(4-Methylisoquinolin-7-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylisoquinolin-7-yl)methanamine is an organic compound belonging to the class of aminomethyl aryls. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are important components in various pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisoquinolin-7-yl)methanamine typically involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and provides high chemical and regioselectivity.
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods are designed to be cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions: (4-Methylisoquinolin-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
(4-Methylisoquinolin-7-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of (4-Methylisoquinolin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting cellular processes .
類似化合物との比較
(1-Methylisoquinolin-7-yl)methanamine: Another isoquinoline derivative with similar biological activities.
(3-Methylisoquinolin-7-yl)methanamine: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness: (4-Methylisoquinolin-7-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
(4-methylisoquinolin-7-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-6-13-7-10-4-9(5-12)2-3-11(8)10/h2-4,6-7H,5,12H2,1H3 |
InChIキー |
IMLIIUWJPHZXKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC2=C1C=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


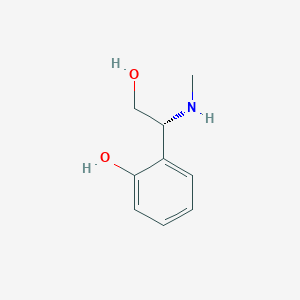
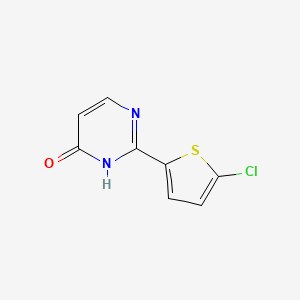

acetic acid](/img/structure/B15226464.png)
![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
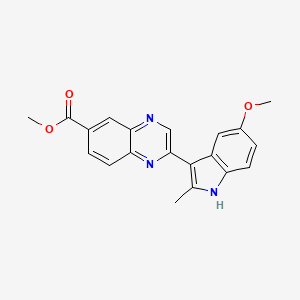
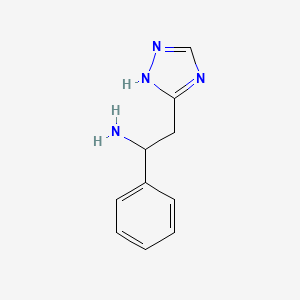

![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
